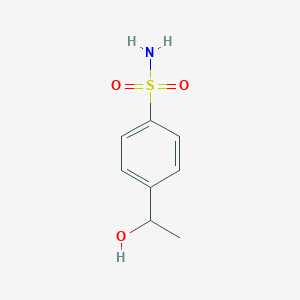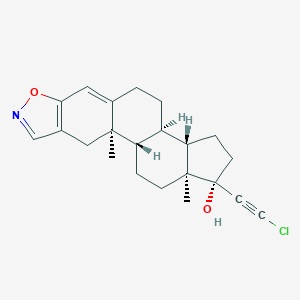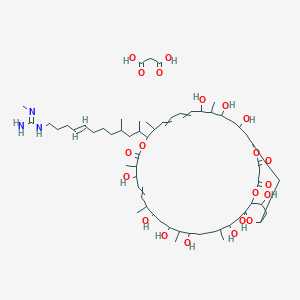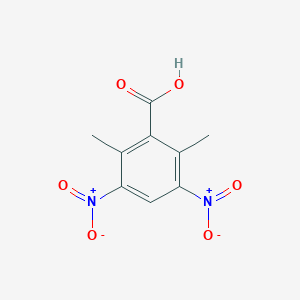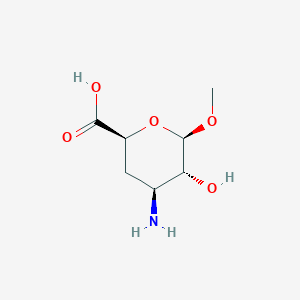
beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) is a complex chemical compound that has been the focus of extensive scientific research. This compound has been synthesized using various methods and has been found to have potential applications in a variety of scientific fields. In
Aplicaciones Científicas De Investigación
Beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) has been found to have potential applications in a variety of scientific fields. In the field of biochemistry, this compound has been used to study the structure and function of glycosaminoglycans, which are important components of extracellular matrices. In addition, beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) has been used in the synthesis of glycosaminoglycan mimetics, which have potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) is not fully understood, but it is thought to involve the inhibition of enzymes involved in the synthesis and degradation of glycosaminoglycans. This inhibition can lead to changes in the structure and function of extracellular matrices, which can have a variety of physiological and pathological effects.
Efectos Bioquímicos Y Fisiológicos
Beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in the synthesis and degradation of glycosaminoglycans, leading to changes in the structure and function of extracellular matrices. In addition, beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) has been found to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) has several advantages for lab experiments. It is readily available and can be synthesized using various methods. In addition, it has been extensively studied and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. Its effects can be complex and difficult to interpret, and it may not be suitable for all experimental systems.
Direcciones Futuras
There are many future directions for research on beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI). One area of research is the development of glycosaminoglycan mimetics for therapeutic applications. Another area of research is the use of this compound in the study of extracellular matrices and their role in physiological and pathological processes. Additionally, further research is needed to fully understand the mechanism of action of beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) and its effects on cellular processes.
Métodos De Síntesis
Beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) can be synthesized using various methods. One of the most common methods is the reaction of D-xylose with nitromethane, followed by reduction with sodium borohydride and acid hydrolysis to yield the desired compound. Other methods include the use of enzymes and chemical reactions involving other sugars.
Propiedades
Número CAS |
116233-66-0 |
|---|---|
Nombre del producto |
beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) |
Fórmula molecular |
C7H13NO5 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-4-amino-5-hydroxy-6-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO5/c1-12-7-5(9)3(8)2-4(13-7)6(10)11/h3-5,7,9H,2,8H2,1H3,(H,10,11)/t3-,4-,5+,7+/m0/s1 |
Clave InChI |
YUHRIPHWFPBUFJ-MEOJTODESA-N |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H](C[C@H](O1)C(=O)O)N)O |
SMILES |
COC1C(C(CC(O1)C(=O)O)N)O |
SMILES canónico |
COC1C(C(CC(O1)C(=O)O)N)O |
Sinónimos |
beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



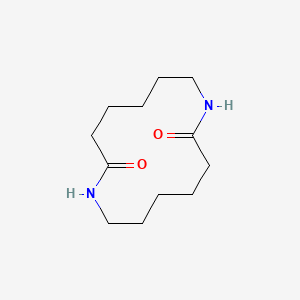
![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)
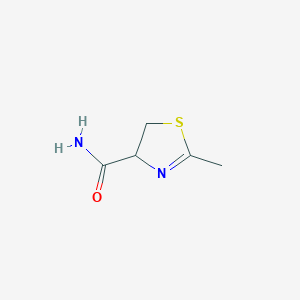
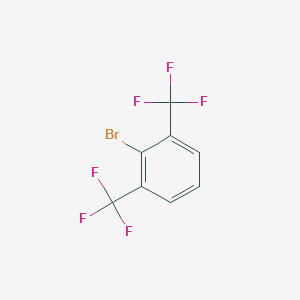
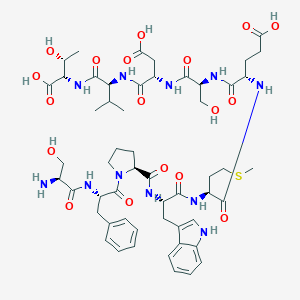
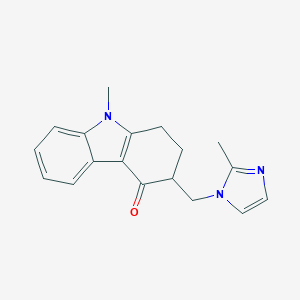
![(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B39149.png)
![Furo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B39150.png)
![[(2S,3S,4S,5R,6R)-5-hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B39151.png)
![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)
